3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ivabradine hydrochloride is a medication primarily used for the symptomatic management of heart-related chest pain and heart failure. It is a pacemaker current (I_f) inhibitor that reduces the heart rate by selectively inhibiting the pacemaker current in the sinoatrial node . This compound is particularly beneficial for patients with chronic stable angina pectoris and heart failure who cannot tolerate beta blockers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ivabradine hydrochloride involves multiple steps. The initial step includes the reaction of a compound of formula (II) with a compound of formula (III) to yield a compound of formula (IV). This intermediate is then subjected to catalytic hydrogenation to produce ivabradine, which is subsequently converted into its hydrochloride salt .
Industrial Production Methods: Industrial synthesis of ivabradine hydrochloride typically involves treating ivabradine with hydrochloric acid and crystallizing the product from acetonitrile . Another method includes treating ivabradine with alcoholic hydrogen chloride to obtain highly pure ivabradine hydrochloride .
Analyse Chemischer Reaktionen
Types of Reactions: Ivabradine hydrochloride undergoes various chemical reactions, including:
Oxidation: Ivabradine can be oxidized under specific conditions, although detailed pathways are less commonly reported.
Reduction: Catalytic hydrogenation is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Catalytic Hydrogenation: Utilizes hydrogen gas and a suitable catalyst.
Hydrochloric Acid: Used to convert ivabradine into its hydrochloride salt.
Major Products: The primary product of these reactions is ivabradine hydrochloride itself, with potential by-products depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Ivabradine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies involving pacemaker current inhibitors.
Biology: Investigated for its effects on heart rate and cardiac function.
Medicine: Extensively used in clinical trials for the treatment of chronic stable angina pectoris and heart failure
Industry: Utilized in the pharmaceutical industry for the development of heart rate-lowering medications.
Wirkmechanismus
Ivabradine hydrochloride exerts its effects by selectively inhibiting the “funny” channel pacemaker current (I_f) in the sinoatrial node . This inhibition slows the diastolic depolarization slope of sinoatrial node cells, resulting in a reduced heart rate without affecting other cardiac ionic channels . This mechanism is distinct from that of beta blockers and calcium channel blockers, making ivabradine a unique therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Beta Blockers (e.g., Atenolol): Reduce heart rate by blocking beta-adrenergic receptors but have different side effect profiles.
Calcium Channel Blockers (e.g., Amlodipine): Lower heart rate by inhibiting calcium ion influx but can cause negative inotropic effects.
Uniqueness: Ivabradine hydrochloride is unique in its selective inhibition of the I_f current, which allows it to lower heart rate without the adverse hemodynamic effects associated with beta blockers and calcium channel blockers . This selective action makes it a valuable alternative for patients who cannot tolerate conventional therapies .
Eigenschaften
IUPAC Name |
3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUKNZUABFFNQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.